N-(3,5-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide
Description
The compound N-(3,5-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide features a benzazepine core fused with a sulfanyl-acetamide moiety linked to a 3,5-dimethoxyphenyl group. Benzazepines are heterocyclic systems known for their pharmacological relevance, particularly in modulating neurotransmitter receptors (e.g., dopamine and serotonin receptors).
Properties
Molecular Formula |
C20H22N2O4S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H22N2O4S/c1-25-15-9-14(10-16(11-15)26-2)21-19(23)12-27-18-8-7-13-5-3-4-6-17(13)22-20(18)24/h3-6,9-11,18H,7-8,12H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
WKMLDAFVIURECA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2CCC3=CC=CC=C3NC2=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethoxyaniline and benzazepine derivatives. The synthesis may involve:
Nucleophilic substitution: reactions to introduce the sulfanyl group.
Amidation: reactions to form the acetamide linkage.
Hydroxylation: to introduce the hydroxy group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography.
Scale-up processes: to transition from laboratory to industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The sulfanyl group can be reduced to a thiol.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for neurological disorders.
Industry: As an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide would involve its interaction with specific molecular targets. These could include:
Receptors: Binding to neurotransmitter receptors.
Enzymes: Inhibition or activation of specific enzymes.
Pathways: Modulation of signaling pathways involved in cell function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Key Compounds:
Analysis :
Heterocyclic Core Modifications
Key Compounds:
Analysis :
- Benzazepine vs. Triazole-containing analogs (e.g., ) may exhibit stronger metal-binding capacity via thienyl sulfur, useful in enzyme inhibition.
- Hydroxyl Group : The hydroxyl group in the target compound’s benzazepine core enables hydrogen bonding, critical for receptor affinity, whereas triazole analogs rely on sulfur-mediated interactions.
Physicochemical and Pharmacokinetic Properties
Discussion :
- The 3,5-dimethoxyphenyl group balances lipophilicity and solubility, making the target compound more suitable for oral administration than the chlorophenyl analog.
- The triazole-pyridine analog may exhibit better bioavailability due to pyridine’s polar nature, though its larger heterocyclic system could reduce blood-brain barrier penetration compared to the benzazepine core.
Research Findings and Limitations
While structural data for analogs (e.g., ) are available, direct pharmacological studies on the target compound are absent in the provided evidence. Further studies are needed to validate binding affinities, toxicity, and metabolic pathways.
Biological Activity
N-(3,5-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a dimethoxyphenyl group and a benzazepine moiety. The presence of a sulfanyl group suggests potential interactions with biological thiols, which may influence its activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties. For example, compounds containing benzimidazole and benzothiazole nuclei have shown significant cytotoxicity against various cancer cell lines, including A549 and HCC827. In vitro studies demonstrated that these compounds could inhibit cell proliferation with IC50 values ranging from 6 to 20 μM in 2D and 3D cultures, respectively .
Anti-inflammatory Effects
Similar compounds have been investigated for their anti-inflammatory effects. For instance, a related compound was shown to inhibit cyclooxygenase and lipoxygenase pathways in inflammatory models. These actions suggest that the target compound may also exert anti-inflammatory effects through similar mechanisms, potentially reducing pro-inflammatory mediators in vivo .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been noted to inhibit key enzymes involved in inflammation and tumor progression.
- DNA Interaction : Some derivatives have demonstrated the ability to bind to DNA, affecting replication and transcription processes, which is crucial for their antitumor efficacy .
Study 1: Antitumor Efficacy
In a study examining the effects of various synthesized compounds on lung cancer cell lines, it was found that specific derivatives showed promising antitumor activity. The study utilized both MTS cytotoxicity assays and BrdU proliferation assays across multiple cell lines. The results indicated that certain structural features significantly enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of related compounds in mouse models. The results showed a marked reduction in leukotriene levels following treatment with the compound, suggesting its potential utility in managing inflammatory conditions .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
